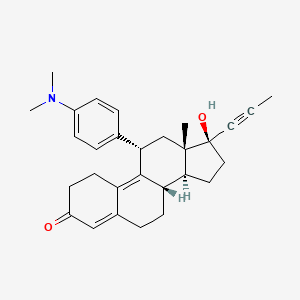

11-ent-Mifepristone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H35NO2 |

|---|---|

Molecular Weight |

429.6 g/mol |

IUPAC Name |

(8S,11S,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25-,26-,28-,29-/m0/s1 |

InChI Key |

VKHAHZOOUSRJNA-PWOFSUAHSA-N |

Isomeric SMILES |

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)O |

Canonical SMILES |

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of 11 Ent Mifepristone Analogs

Methodologies for the Stereoselective Synthesis of the 11-ent-Steroidal Core

The construction of the steroidal backbone with precise control over its three-dimensional arrangement is the cornerstone of synthesizing 11-ent-Mifepristone (B1157356). This involves the development of pathways that can selectively generate the unnatural enantiomeric configuration at the C-11 position.

The synthesis of mifepristone (B1683876) and its analogs traditionally begins from readily available steroid precursors. A common starting material is (+)-estrone, which can be converted through a multi-step sequence to key intermediates. nih.gov One such crucial intermediate is estra-5(10), 9(11)-diene-3,17-dione-cyclic-3-(1,2-ethanediylacetal) . google.com

The typical synthetic sequence involves several key transformations:

Protection and Modification: The synthesis often starts with the protection of functional groups, for instance, the ketalization of the C-3 ketone in an estrone (B1671321) derivative. google.com

Introduction of Unsaturation: Creating the Δ⁵(¹⁰) and Δ⁹(¹¹) double bonds is essential for the subsequent introduction of the C-11 substituent. This can be achieved through steps like bromination and dehydrobromination. google.com

Epoxidation: The Δ⁵(¹⁰) double bond is often converted to an epoxide. This epoxide is a key electrophile for the subsequent introduction of the C-11 side chain via a Grignard reaction. google.com

While these pathways are well-established for mifepristone, achieving the ent- configuration at C-11 requires either starting from an unnatural enantiomer of the precursor or employing highly specific enantioselective reactions. researchgate.net

| Precursor / Intermediate | Starting Material | Key Features |

| (+)-Estrone | Commercially Available | A common starting point for many steroid syntheses. nih.gov |

| Estra-5(10), 9(11)-diene-3,17-dione-cyclic-3-(1,2-ethanediylacetal) | (+)-Estrone | Contains the necessary double bond system for C-11 functionalization. google.com |

| α-epoxide of estra-5(10), 9(11)-diene-3,17-dione | Estra-5(10), 9(11)-diene derivative | Acts as a key intermediate for the stereocontrolled addition of the C-11 substituent. google.com |

Achieving the specific ent- stereochemistry at the C-11 position is a primary synthetic hurdle. Modern organometallic chemistry offers powerful tools to control stereoselectivity. Enantioselective synthesis of steroid cores can be achieved through innovative catalytic methods. nih.gov

One promising strategy involves metallacycle-mediated annulative cross-couplings. This approach allows for the construction of the C/D ring system of the steroid first, followed by the formation of the remaining rings. This method provides flexibility and has been used to access both natural and enantiomeric steroids. researchgate.netnih.gov For example, a titanium-mediated annulative cross-coupling between a chiral enyne and an alkyne can establish the initial stereocenters, leading to the synthesis of novel ent-steroids. researchgate.net

Another advanced technique is the enantioselective palladium-catalyzed dearomative cyclization, which can be used to construct polycyclic cores bearing the all-carbon quaternary centers characteristic of steroids. nih.gov These state-of-the-art methods provide pathways to enantiomerically pure steroid cores that are difficult to access through classical synthesis, paving the way for the production of this compound.

Design and Synthesis of C-11 Modified Mifepristone Analog Libraries

The development of new steroid intermediates and specialized library synthesis methods is crucial for the efficient preparation of structurally complex C-11 modified mifepristone analogs. nih.gov By systematically altering the substituent at the C-11 position, chemists can modulate the compound's biological activity and pharmacokinetic profiles. nih.gov

The 11β-(4-dimethylaminophenyl) group of mifepristone is critical to its activity, but modifying this group can lead to new therapeutic properties. nih.govnih.gov The standard method for introducing this moiety is the reaction of a Grignard reagent, prepared from 4-bromo-N,N-dimethylaniline , with a steroid α-epoxide intermediate. google.com This reaction is typically performed in the presence of a copper salt, such as copper(I) iodide (CuI), to facilitate the 1,4-addition. google.com

The stereochemical outcome of this addition is crucial. For the synthesis of this compound, conditions would need to be developed that favor the attack of the Grignard reagent from the opposite face of the steroid, leading to the desired unnatural α-configuration at C-11.

To explore the structure-activity relationship (SAR) at the C-11 position, libraries of analogs with diverse functional groups have been synthesized. nih.gov The N,N-dimethylamino moiety is strongly associated with the progesterone (B1679170) receptor antagonism of mifepristone. nih.gov Therefore, creating analogs with different substituents can help separate this activity from other potential therapeutic effects. nih.govresearchgate.net

Analogs have been designed and synthesized with various modifications to the phenyl ring at C-11, demonstrating the chemical versatility of this position. nih.gov

| C-11 Phenyl Ring Substitution | Rationale / Observation |

| -N(CH₃)₂ (Mifepristone) | Strongly associated with progesterone receptor antagonism. nih.gov |

| -NHCH₃ (N-Desmethyl) | Removal of one methyl group eliminated detectable antiviral activity in one study. nih.gov |

| -COCH₃ (Acetophenyl) | Synthesized to explore the impact of an electron-withdrawing group on receptor binding affinity. nih.gov |

| -H (Unsubstituted Phenyl) | Used as a backbone to test a wider range of substitutions. nih.gov |

These modifications allow researchers to fine-tune the electronic and steric properties of the C-11 substituent, leading to the discovery of new analogs with potentially improved therapeutic profiles. nih.gov

Advanced Synthetic Techniques for this compound Derivatives

The synthesis of complex, non-natural steroid enantiomers like this compound relies on cutting-edge synthetic methodologies. Convergent synthesis, where different parts of the molecule are prepared separately before being joined, is a powerful strategy. nih.gov

As mentioned, metallacycle-mediated cross-coupling reactions represent a significant advance. A titanium-mediated reaction between a chiral enyne and an alkyne can form the core of the C/D rings, which can then be elaborated to form the full ent-steroidal system. researchgate.net This approach offers unprecedented flexibility in steroid synthesis. researchgate.net

Furthermore, radical cyclizations based on hydrogen atom transfer (HAT) have been employed to construct highly substituted rings within the steroid skeleton, showcasing the diverse toolkit available to modern synthetic chemists for tackling challenging targets like aplysiasecosterol, a rearranged steroid. nih.gov These advanced techniques are essential for moving beyond traditional steroid precursors and accessing novel chemical space, including the synthesis of this compound and its derivatives.

Phase-Transfer Catalysis in Steroid Synthesis

Phase-transfer catalysis (PTC) has emerged as a powerful tool in organic synthesis, including the synthesis of complex molecules like steroids. acs.orgaustinpublishinggroup.com This methodology facilitates the reaction between reactants located in different phases (typically aqueous and organic) by using a phase-transfer catalyst that shuttles one reactant across the phase boundary to react with the other. acs.org In the context of steroid synthesis, PTC offers advantages such as milder reaction conditions, increased yields, and the potential for stereoselectivity. researchgate.netacs.org

One of the key steps in the synthesis of mifepristone and its analogs is the introduction of the side chain at the 11-position. This often involves an epoxidation reaction followed by a Grignard addition. nih.gov Phase-transfer catalysis can be effectively employed in the epoxidation of steroidal dienes, which are precursors to mifepristone. researchgate.netacs.org For instance, the enantioselective epoxidation of estra-5(10),9(11)-diene, a crucial intermediate, has been achieved using chiral phase-transfer catalysts derived from cinchona alkaloids. researchgate.net This approach allows for the control of the stereochemistry of the resulting epoxide, which in turn dictates the stereochemistry at the 11-position upon subsequent reactions.

The use of different chiral PTCs can influence the diastereomeric ratio of the resulting epoxides, thereby providing a pathway to selectively synthesize either the desired α- or β-epoxide, which is a critical step in determining the final stereochemistry at the C-11 position. researchgate.net

Table 1: Chiral Phase-Transfer Catalysts in Steroid Epoxidation

| Catalyst | Precursor | Diastereomeric Ratio (α:β epoxide) |

|---|---|---|

| PTC G | Cinchona Alkaloid | 7:1 |

Data synthesized from a study on the epoxidation of estra-Δ5(10),9(11)-diene. researchgate.net

Stereochemical Control at the 11-Position

Achieving specific stereochemistry at the 11-position of the steroid core is paramount for the biological activity of mifepristone analogs. The synthesis of this compound would require a synthetic route that inverts the typical stereochemistry at this position. The stereochemistry of the final product is largely determined by the direction of attack of the aryl Grignard reagent on the epoxide intermediate. nih.gov

The synthesis of mifepristone analogs generally involves a multi-step process starting from estradiene dione-3-ketal. nih.gov A typical sequence includes:

Epoxidation: Formation of an epoxide at the 5(10) and 9(11) positions.

Grignard Reaction: Addition of an aryl Grignard reagent, which opens the epoxide and introduces the substituent at the 11-position.

Further modifications: Reactions at the 17-position and subsequent deprotection steps. nih.gov

To synthesize this compound, the key would be to control the stereochemical outcome of the Grignard reaction. This could potentially be achieved by:

Utilizing a specific diastereomer of the epoxide intermediate: As mentioned, chiral PTC can be used to selectively form one epoxide diastereomer over the other. researchgate.net

Directing the Grignard addition: The use of directing groups on the steroid backbone or chiral additives in the Grignard reaction could influence the trajectory of the incoming nucleophile, leading to the desired stereoisomer.

While the synthesis of various C-11 modified mifepristone analogs has been reported, the focus has often been on modifying the substituent at this position rather than inverting its stereochemistry. nih.gov However, the principles of diastereoselective synthesis suggest that by carefully choosing the synthetic route and reagents, the formation of the 11-ent isomer is feasible.

Table 2: Key Intermediates in Mifepristone Synthesis

| Compound Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| Estra-5(10),9(11)-diene-3,17-dione-cyclic-3-(1,2-ethanediylacetal) | C₂₀H₂₆O₃ | Starting material for mifepristone analog synthesis. google.com |

| 5α,10α-epoxy-estr-9(11)-ene-3,17-dione | C₁₈H₂₂O₃ | Intermediate after epoxidation. |

Molecular Mechanisms of Action of 11 Ent Mifepristone Analogs

Progesterone (B1679170) Receptor Antagonism and Agonism

Competitive Binding Dynamics with Progesterone Receptors

11-ent-Mifepristone (B1157356), a stereoisomer of mifepristone (B1683876), is anticipated to exhibit modified binding characteristics to progesterone receptors (PR) due to its altered three-dimensional structure. vulcanchem.com Mifepristone itself functions as a competitive inhibitor of progesterone at its receptor sites. vulcanchem.com This competitive interaction is the basis for its anti-progestational effects, as it prevents progesterone from exerting its physiological actions. vulcanchem.com The key structural difference in this compound is the alpha-orientation of the 4-(dimethylamino)phenyl group at the 11th position, in contrast to the beta-orientation in mifepristone. vulcanchem.com This change in stereochemistry is expected to alter its binding affinity and subsequent biological activity. vulcanchem.com

The development of progesterone receptor antagonists like mifepristone arose from modifications to the progestin norethisterone, specifically at the 11-beta and 17 side-chain positions. nih.gov These compounds, including mifepristone, bind strongly to the progesterone receptor. nih.gov The search for new mifepristone analogs with different activity profiles has been an active area of research. nih.govnih.gov For instance, the synthesis of analogs with substitutions at the C-11 position aims to produce compounds with altered pharmacokinetic and pharmacodynamic properties. nih.gov

Receptor-Ligand Interaction Specificity and Affinity

The affinity and specificity of ligand binding to the progesterone receptor are critical determinants of a compound's biological activity. Mifepristone is known to have a high affinity for the progesterone receptor. iisc.ac.innih.gov The development of mifepristone analogs has been driven by the goal of creating compounds with more selective effects, aiming to separate the antiprogestational and antiglucocorticoid activities. iisc.ac.in

The stereochemistry at the 11th position significantly influences receptor interaction. The 11β-(4-dimethylamino)phenyl group in mifepristone is crucial for its high-affinity binding to the progesterone receptor. iisc.ac.in In this compound, the alternate "ent" configuration at this position likely leads to different binding affinities. vulcanchem.com Research into various analogs has shown that modifications to the steroidal structure, such as at the C7 or C11 positions, can alter the binding affinity and selectivity for the progesterone receptor over the glucocorticoid receptor. wikipedia.org For example, replacing the hydroxy and propynyl (B12738560) groups at position 17 with a spiroether group in mifepristone analogs resulted in compounds with strong affinity for the progesterone receptor but much lower affinity for the glucocorticoid receptor. nih.gov

Studies on mifepristone analogs have yielded compounds with a range of binding affinities. For example, one analog, compound 67, demonstrated a relative binding affinity (RBA) of 175% compared to progesterone (100%), while another, compound 70, had an RBA of 35%. iisc.ac.in

| Compound | Relative Binding Affinity (RBA) for Progesterone Receptor (%) |

| Progesterone | 100 |

| Mifepristone (Compound 2) | 103 |

| Compound 67 | 175 |

| Compound 70 | 35 |

This table presents the relative binding affinities of select mifepristone analogs in comparison to progesterone, as reported in a competitive binding assay. iisc.ac.in

Conformational Changes in the Ligand-Binding Domain Induced by this compound

The binding of a ligand to the progesterone receptor's ligand-binding domain (LBD) induces specific conformational changes that determine the receptor's subsequent actions. researchgate.netresearchgate.net Agonists, like progesterone, induce a conformation that facilitates the recruitment of coactivators, leading to gene transcription. oup.com In contrast, antagonists like mifepristone induce an altered conformation that is transcriptionally inactive. researchgate.netoup.com This antagonistic conformation can prevent the receptor from productively interacting with DNA or can promote the recruitment of corepressors. oup.com

The 11β-phenylaminodimethyl group of mifepristone plays a critical role in inducing a specific transconformation in the LBD. researchgate.net This distinct conformation is a key feature of its antagonistic mechanism. researchgate.net While specific studies on the conformational changes induced by this compound are not detailed in the provided results, its altered stereochemistry at the 11th position suggests that it would induce a unique conformational state in the PR LBD, potentially different from that induced by mifepristone. vulcanchem.com This could lead to a different profile of activity, ranging from antagonism to partial agonism. The flexibility of the region between helix 11 and helix 12 of the glucocorticoid receptor LBD, as observed in structures with RU-486, highlights the potential for subtle ligand changes to have significant impacts on receptor conformation. nih.gov

Modulation of Coregulator Recruitment (Coactivators and Corepressors)

The biological activity of progesterone receptor modulators is determined by the balance of coactivators and corepressors recruited to the receptor-ligand complex. wikipedia.orgnih.gov Agonists promote the recruitment of coactivators, which initiate gene transcription, while antagonists facilitate the binding of corepressors, which silence gene expression. oup.comresearchgate.net

Selective Progesterone Receptor Modulators (SPRMs) exhibit a mixed agonist/antagonist profile because they can induce a receptor conformation that allows for interaction with both coactivators and corepressors. nih.govoup.com The ratio of recruited coactivators to corepressors within a specific cell type ultimately dictates the biological response. aph.gov.au

Mifepristone, when acting as an antagonist, causes the progesterone receptor to recruit corepressors such as NCoR (nuclear receptor corepressor) and SMRT (silencing mediator of retinoic acid and thyroid hormone receptor). oup.com This leads to the inhibition of progesterone-mediated gene transcription. oup.com The ability of some mifepristone analogs to act as partial agonists is attributed to their capacity to induce an intermediate receptor conformation that can interact with both coactivators and corepressors. oup.com The specific coregulator proteins that are recruited can be cell-type and promoter-specific, which contributes to the tissue-selective effects of SPRMs. oup.com

Pure Antagonism versus Selective Progesterone Receptor Modulator (SPRM) Activity of Analogs

The family of progesterone receptor ligands encompasses a spectrum of activities, from pure agonists to pure antagonists, with Selective Progesterone Receptor Modulators (SPRMs) occupying the intermediate space with mixed agonist-antagonist properties. oup.comdrugbank.com Mifepristone is largely considered a progesterone antagonist, but it can exhibit partial agonist activities in certain contexts. aph.gov.auoup.com

The development of mifepristone analogs has led to the creation of compounds with varying degrees of agonism and antagonism. wikipedia.org For example, while mifepristone and onapristone (B1677295) act as pure antagonists in some models, compounds like asoprisnil (B1665293) display a mixed agonist-antagonist profile. oup.com These SPRMs can have tissue-specific effects, acting as antagonists in some tissues and agonists in others. wikipedia.org This tissue selectivity is a desirable characteristic for therapeutic applications as it can potentially minimize unwanted side effects. wikipedia.org

The classification of a compound as a pure antagonist or a SPRM often depends on the specific biological model and the endpoint being measured. nih.gov For instance, some mifepristone analogs that are potent antiprogestins in vivo also show some progestomimetic (agonist) activity in certain tests. nih.gov The goal of much of the research in this area has been to develop "dissociated antiprogestins," which would be pure antagonists without the antiglucocorticoid effects of mifepristone. iisc.ac.in Medicinal chemistry efforts have even produced mifepristone analogs that lack detectable progesterone receptor antagonism altogether. researchgate.net

| Compound | Activity Profile |

| Progesterone | Pure Agonist oup.com |

| Mifepristone | Predominantly Antagonist, some partial agonist activity aph.gov.auoup.com |

| Onapristone | Pure Antagonist oup.com |

| Asoprisnil | Mixed Agonist-Antagonist (SPRM) oup.com |

| Ulipristal Acetate | SPRM wikipedia.org |

This table provides a general classification of the activity profiles of various progesterone receptor ligands.

Glucocorticoid Receptor Antagonism

Mifepristone is a potent antagonist of the glucocorticoid receptor (GR) in addition to its effects on the progesterone receptor. nih.govnih.gov This antiglucocorticoid activity was, in fact, an initial focus of the research that led to its discovery. iisc.ac.in At higher doses, mifepristone blocks the action of cortisol at the GR, which has led to its use in treating conditions like Cushing's syndrome. nih.govnih.gov The binding of mifepristone to the GR is strong, and it can effectively compete with endogenous glucocorticoids. nih.govnih.gov

The dual antagonism of both the progesterone and glucocorticoid receptors is a significant characteristic of mifepristone and has driven efforts to develop more selective analogs. iisc.ac.innih.gov The clinical utility of mifepristone can be limited by its antiglucocorticoid effects in applications where only progesterone antagonism is desired. wikipedia.org Consequently, a major goal in the development of mifepristone analogs has been to reduce or eliminate GR binding while maintaining high affinity for the PR. iisc.ac.innih.gov

Research has shown that modifications to the mifepristone structure can lead to compounds with greater selectivity for the GR or PR. For example, the addition of a methyl group at the C10 position of the steroid can significantly impact progesterone and androgen receptor activity, leading to a more selective GR antagonist. acs.org Similarly, replacing certain groups at the C17 position has yielded analogs with high antiprogestational activity but devoid of antiglucocorticoid effects. nih.gov Some 11-monoaryl steroid derivatives have been found to be very selective glucocorticoid antagonists, though generally less potent than mifepristone in vivo. tandfonline.com

Competitive Binding with Glucocorticoid Receptors

This compound, an analog of mifepristone, exhibits a significant interaction with glucocorticoid receptors (GR). Like its parent compound, mifepristone, it acts as a competitive antagonist at these receptor sites. wikipedia.org Mifepristone itself binds with high affinity to the glucocorticoid receptor, demonstrating a binding affinity that is reportedly three times stronger than that of dexamethasone. nps.org.au This strong binding competitively inhibits the action of endogenous glucocorticoids like cortisol. wikipedia.orgpatsnap.com

The antagonistic activity of mifepristone and its analogs is attributed to the bulky p-(dimethylamino)phenyl substituent at the 11β-position, which is thought to induce or stabilize an inactive conformation of the receptor. wikipedia.org Research into mifepristone analogs has shown that modifications at the 11β-position, such as replacing the dimethylaminophenyl group with an acetophenyl moiety, can increase the relative binding affinity for the glucocorticoid receptor. scispace.com The antiglucocorticoid effects are dose-dependent and can be reversed by the administration of glucocorticoids. saegre.org.ar

Studies on various analogs aim to dissociate the antiprogestational and antiglucocorticoid activities. For instance, analogs like RU 46556 and RU 49295 have been developed that retain strong binding to the progestin receptor but have a much lower affinity for the rat thymus glucocorticoid receptor compared to mifepristone. nih.gov This highlights the potential for developing more selective glucocorticoid receptor antagonists based on the mifepristone structure.

Table 1: Relative Binding Affinities of Mifepristone and Related Compounds

| Compound | Receptor | Relative Binding Affinity | Reference |

|---|---|---|---|

| Mifepristone | Progesterone Receptor | ~5 times > Progesterone | nps.org.au |

| Mifepristone | Glucocorticoid Receptor | ~3 times > Dexamethasone | nps.org.au |

| Mifepristone | Androgen Receptor | ~1/4 of Testosterone | nps.org.au |

| Analog with 11β-(acetophenyl) | Glucocorticoid Receptor | Increased vs. Mifepristone | scispace.com |

| RU 46556 | Glucocorticoid Receptor | Much lower than Mifepristone | nih.gov |

| RU 49295 | Glucocorticoid Receptor | Much lower than Mifepristone | nih.gov |

Impact on Glucocorticoid Signaling Pathways

The binding of this compound analogs to the glucocorticoid receptor directly impacts downstream signaling pathways. As competitive antagonists, they block the translocation of the activated glucocorticoid receptor to the nucleus, thereby preventing the transcription of target genes. researchgate.net Mifepristone has been shown to inhibit glucocorticoid-induced glucocorticoid response element (GRE) coupled luciferase reporter gene transcription in human lung cancer cells.

This blockade of GR signaling leads to a compensatory increase in ACTH and cortisol levels due to the disruption of the negative feedback loop in the hypothalamic-pituitary-adrenal (HPA) axis. nih.govnih.gov The interaction with GR also influences other signaling pathways. For example, mifepristone can inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. Furthermore, research suggests that glucocorticoid receptor activation can influence cell migration dynamics, an effect that can be reversed by antagonists like mifepristone. researchgate.net

Differential Binding to Glucocorticoid Receptor Subtypes (e.g., GR Type I, Type II)

Mifepristone and its analogs exhibit differential binding to glucocorticoid receptor subtypes. The primary target for mifepristone's antiglucocorticoid action is the classical glucocorticoid receptor (GR), which is also known as GR Type II (NR3C1). nih.govnih.gov Mifepristone has a high affinity for this receptor. nih.gov

In contrast, its affinity for the mineralocorticoid receptor (MR), or GR Type I (NR3C2), is negligible. nps.org.au This selectivity is a key feature of its pharmacological profile. Research has shown that human iPS-microglia predominantly express the glucocorticoid receptor (NR3C1), specifically the GR-α splice variant, with much lower expression of the mineralocorticoid receptor (NR3C2). ucl.ac.uk Mifepristone's high affinity for the GR (Type II) is well-documented, with a reported Ki of 0.4 nM for the glucocorticoid type I receptor in one study, though the terminology "Type I" in this context likely refers to the classical GR. researchgate.net The selective blockade of the GR (Type II) pathway is considered the mechanism behind many of mifepristone's observed effects. nih.gov

Androgen Receptor Interaction and Weak Antagonism

In addition to its potent effects on progesterone and glucocorticoid receptors, mifepristone and its analogs also interact with the androgen receptor (AR). nih.gov This interaction is characterized as a weak antagonism. researchgate.net The binding affinity of mifepristone for the androgen receptor is considerably lower than that of testosterone, reportedly less than one-third. wikipedia.org

Despite this lower affinity, mifepristone can act as an antiandrogen in vitro. nih.gov It has been shown to inhibit transcription from androgen-responsive promoters and can antagonize the action of the potent androgen agonist R1881 in a dose-dependent manner. nih.gov Furthermore, studies have indicated that mifepristone can induce a strong interaction between the androgen receptor and corepressors, to a greater extent than other antiandrogens like hydroxyflutamide (B1664084) and bicalutamide. nih.gov Low-dose mifepristone treatment has been observed to up-regulate the expression of androgen receptors in the endometrium, which may contribute to its antiproliferative effects. nih.gov

Exploration of Non-Genomic Actions and Membrane Receptor Involvement

Beyond the classical genomic actions mediated by nuclear receptors, there is evidence for non-genomic effects of mifepristone that are initiated at the cell membrane. researchgate.netnih.gov These rapid actions occur within seconds to minutes and are independent of gene transcription and protein synthesis. researchgate.net

The precise membrane receptors involved in these non-genomic effects are not fully elucidated, but membrane progesterone receptors (mPRs) are considered likely candidates. researchgate.netnih.gov Studies have shown that mifepristone can act as an antagonist to these rapid, mPR-mediated non-genomic responses. nih.gov For example, mifepristone has been observed to block progesterone-induced increases in intracellular calcium and decreases in intracellular pH in human T cells. nih.gov These findings suggest a broader mechanism of action for mifepristone and its analogs that extends beyond the modulation of nuclear receptors.

Interaction with Other Biological Targets (e.g., P-glycoprotein, Cytochrome P450 Enzymes)

Mifepristone's biological activity is also influenced by its interactions with drug transporters and metabolic enzymes. In vitro studies have indicated a potential for interaction with the drug transporter P-glycoprotein (P-gp). korlym.com The activation of the pregnane (B1235032) X receptor (PXR) by certain drugs can lead to the induction of P-gp, which is a mechanism of multidrug resistance. researchgate.net

Mifepristone is primarily metabolized by the cytochrome P450 (CYP) enzyme system, specifically CYP3A4. nih.govnih.gov Mifepristone acts as a mechanism-based inactivator of CYP3A4. nih.gov Interestingly, it does not inactivate the closely related enzyme CYP3A5, which only produces demethylated metabolites of mifepristone, whereas CYP3A4 also produces a C-hydroxylated metabolite. nih.gov This differential interaction with CYP3A isoforms is significant as these enzymes are responsible for the metabolism of a vast number of drugs. nih.govahajournals.org In vitro studies also suggest a potential for mifepristone and its metabolites to interact with a wide range of other CYP enzymes, including CYP2A6, CYP2C8/2C9, CYP2C19, CYP1A2, CYP2B6, CYP2D6, and CYP2E1. korlym.com

Structure Activity Relationship Sar Studies of 11 Ent Mifepristone Derivatives

Elucidation of Pharmacophoric Requirements for Receptor Binding

The structure-activity relationship (SAR) of mifepristone (B1683876) and its analogs reveals key pharmacophoric features essential for binding to steroid receptors, particularly the progesterone (B1679170) receptor (PR) and glucocorticoid receptor (GR). Mifepristone, a derivative of norethindrone, possesses a distinctive 11β-(4-dimethylaminophenyl) group and a 17α-(1-propynyl) side chain, which are crucial for its antagonistic activity. scispace.com The 11β-aryl group is oriented perpendicular to the steroid's core structure. scispace.com

Key structural elements contributing to receptor binding and antagonistic effects include:

A bulky substituent at the C-11β position: This feature is a primary determinant of the antagonistic properties of mifepristone and its derivatives. scispace.comtandfonline.com The presence of a large group at this position can physically clash with helix 12 of the progesterone receptor's ligand-binding domain, which prevents the conformational changes required for co-activator recruitment and subsequent agonistic activity. tandfonline.com

The 17α-substituent: This group significantly influences the binding affinity for the receptor. scispace.com For instance, steroidal derivatives with a propynyl (B12738560) group at the C-17 position tend to form stable complexes with both the GR and PR. tandfonline.com

The steroid scaffold: The core steroid structure serves as the foundational framework for the positioning of these critical substituents. The double bond at C-9–C-10 is also a characteristic feature of mifepristone. scispace.com

Studies have indicated that hydrophobic interactions play a significant role in the binding pocket of the progesterone receptor, particularly in the region corresponding to the 11β-position of the steroid. scispace.com The primary structures of steroid receptors exhibit strong similarities, which explains why modifications to a steroid's structure can affect its binding and activity at multiple receptors. scispace.com

Influence of C-11 Substitutions on Receptor Affinity and Selectivity

Substitutions at the C-11 position of the steroid nucleus are pivotal in modulating the receptor affinity and selectivity of mifepristone analogs. The nature of the substituent on the 11β-aryl ring has a profound impact on the balance between anti-progestational and anti-glucocorticoidal activities. tandfonline.com

Aryl Group Modifications: Minor changes to the substitution pattern of the 11-aryl ring can significantly alter the compound's selectivity for the glucocorticoid receptor (GR) versus the progesterone receptor (PR). tandfonline.com For example, the introduction of methylenedioxy or ethylenedioxy phenyl derivatives at the 11β position has been explored. The methylenedioxy phenyl analog, Org 34517, showed a twofold lower affinity for the GR compared to mifepristone. tandfonline.com

Impact on Selectivity: Specific substitutions on the 11-aryl function in 11,21-bisaryl steroids have led to the development of highly selective GR antagonists, primarily due to a marked reduction in their binding to the PR. tandfonline.com For instance, Org 34850, an analog, demonstrated a fourteen-fold lower affinity for the PR, rendering it a more selective binder for the GR than mifepristone. tandfonline.com

Vinyl and Phenyl Analogs: Studies on different C-11β analogs have shown that 11β-vinyl and 11β-phenyl derivatives maintain high binding affinities for the uterine progestin receptor. scispace.com In contrast, shifting the unsaturation by a single carbon atom, as seen in 11β-allyl and 11β-benzyl derivatives, drastically reduces receptor-binding affinity. scispace.com

These findings underscore the critical role of the C-11 substituent in fine-tuning the pharmacological profile of mifepristone-related compounds.

Impact of Stereochemistry at C-11 on Biological Activity

The stereochemistry at the C-11 position is a critical determinant of the biological activity of mifepristone and its derivatives. The precise spatial arrangement of the substituent at this position dictates how the molecule interacts with the receptor's binding pocket.

The 11β-Configuration: The 11β-stereochemistry is a hallmark of mifepristone and is essential for its antagonistic activity. scispace.com This configuration positions the bulky aryl group in a manner that is perpendicular to the steroid skeleton, leading to steric hindrance within the receptor's ligand-binding domain. scispace.comtandfonline.com This clash prevents the receptor from adopting an active conformation, thereby blocking the actions of endogenous hormones. tandfonline.com

Inversion of Stereochemistry: Inverting the stereochemistry at other positions, such as C-14, in both 11β,19-bridged and 10β-H, 11β-aryl series did not result in an improved dissociation between antiprogestational and antiglucocorticoid activities. scispace.com This highlights the specific importance of the C-11β configuration.

11α-Isomer: The 11-ent-Mifepristone (B1157356), also referred to as the 11-α isomer, represents a change in the stereochemistry at the C-11 position. pharmaffiliates.com While detailed biological activity data for this compound is not extensively available in the provided search results, the established importance of the 11β configuration for antagonism suggests that this stereochemical inversion would likely have a significant impact on its biological profile. scispace.comtandfonline.com For instance, the inversion of configuration at the 11-position of cortisol to 11α-cortisol resulted in a derivative with antagonistic properties, indicating that while the β-configuration is crucial for mifepristone's specific activity, an α-configuration does not necessarily eliminate biological activity but rather alters it. tandfonline.com

Computational Modeling and Molecular Dynamics Simulations in SAR Elucidation

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for understanding the structure-activity relationships of mifepristone derivatives at the atomic level. biorxiv.org These methods provide insights into ligand-protein interactions, binding stability, and the energetic factors governing receptor binding.

Ligand-protein docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. jrespharm.com This method is instrumental in understanding the binding modes of mifepristone analogs and identifying key interactions within the receptor's active site.

Predicting Binding Affinity: Docking studies can estimate the binding affinity between a ligand and a protein, which is often expressed as a binding energy score. jrespharm.com For example, docking simulations of mifepristone analogues with the progesterone receptor have been used to correlate predicted binding energies with experimental activities. researchgate.net

Identifying Key Interactions: These studies can reveal specific hydrophobic and hydrogen bond interactions that are crucial for ligand binding. researchgate.net For instance, docking of mifepristone analogues into the PR ligand-binding domain has shown interactions with residues in helices H3, H5, H7, and H10/11. researchgate.net

Guiding Drug Design: By understanding how different substituents on the mifepristone scaffold interact with the receptor, docking studies can guide the design of new analogs with improved affinity or selectivity. researchgate.net For example, docking simulations have been used to show that the tricyclopropylphosphine (B8648776) moiety of certain novel PR antagonists plays a key role in ligand-receptor interactions. researchgate.net

A summary of representative molecular docking results for mifepristone analogues with the progesterone receptor is presented below:

| Compound | Predicted Interaction with PR Helices | Key Interactions |

| Mifepristone (1) | H3, H5, H7, H10/11 | Hydrophobic and Pi-Pi interactions |

| Analogue 33 | H3, H5, H7, H10/11 | Similar to Mifepristone |

| Analogue 37 | H3, H5, H7, H10/11, H12 | Additional interaction with H12 |

| Analogue 39 | H3, H5, H10/11, H12 | Lacks interaction with H7 |

Table based on data from docking studies of mifepristone analogues. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of binding stability and conformational changes over time. plos.org This method is crucial for understanding how a ligand affects the receptor's structure and flexibility.

Assessing Binding Stability: MD simulations can be used to evaluate the stability of a ligand's binding pose within the receptor. nih.gov The root-mean-square deviation (RMSD) of the ligand's position over the course of the simulation is often used as a measure of stability. plos.org For instance, a study comparing asoprisnil (B1665293) and mifepristone found that asoprisnil demonstrated higher stability in MD simulations with the glucocorticoid receptor. researchgate.net

Conformational Analysis: These simulations can reveal how the binding of a ligand influences the conformation of the receptor, including key regions like helix 12, which is critical for determining agonist versus antagonist activity. nih.gov X-ray crystallography has shown that RU486 can bind to the progesterone receptor while it is in an agonistic conformation without initially displacing helix 12. nih.gov MD simulations can further explore the dynamics of such conformational states.

Flexibility Analysis: The root-mean-square fluctuation (RMSF) can be calculated from MD trajectories to identify flexible regions of the protein-ligand complex. plos.org Increased flexibility in certain areas upon ligand binding can have implications for the receptor's function.

Binding free energy calculations, such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods, provide a more quantitative estimate of the binding affinity between a ligand and a receptor. nih.gov

Energy Decomposition: The total binding free energy can be broken down into contributions from different types of interactions, such as van der Waals, electrostatic, and solvation energies. nih.gov This allows for a deeper understanding of the driving forces behind ligand binding.

Comparative Analysis: Binding free energy calculations are particularly useful for comparing the affinities of a series of related compounds. researchgate.net For example, a study calculated the binding free energies of asoprisnil and mifepristone with the glucocorticoid receptor, finding that asoprisnil had a more favorable (more negative) binding energy. researchgate.net

A comparison of calculated binding free energies for selected ligands with the glucocorticoid receptor is shown below:

| Ligand | Binding Free Energy (kcal/mol) |

| Asoprisnil | -62.35 |

| Mifepristone | -57.08 |

| Campestanol | -49.99 |

| Stellasterol | -46.69 |

Table based on data from a comparative molecular dynamics and binding free energy study. researchgate.net

Preclinical Pharmacological Research of 11 Ent Mifepristone Analogs

In Vitro Cellular and Molecular Investigations

The steroid compound mifepristone (B1683876), known chemically as 17β-hydroxy-11β-(4-dimethylamino-phenyl-1)-17α-(prop-1-ynyl)estra-4,9-dien-3-one (RU486), and its analogs have been the subject of extensive preclinical research to evaluate their potential as anticancer agents. scielo.brresearchgate.net These compounds, initially recognized as potent antagonists of progesterone (B1679170) and glucocorticoid receptors, exhibit significant antiproliferative effects across a variety of tumor cell types, often through mechanisms independent of their classical nuclear receptor targets. scielo.brresearchgate.netresearchgate.net In vitro studies using cellular and molecular biology techniques have been crucial in elucidating the multifaceted ways these compounds inhibit cancer cell growth, induce cell death, overcome drug resistance, and modulate the tumor microenvironment.

Mifepristone and its related compounds have demonstrated notable antiproliferative and pro-apoptotic activity in a wide range of cancer cell lines. Research has shown these effects in cancers such as neuroblastoma, ovarian, cervical, breast, endometrial, and uveal melanoma. scielo.brresearchgate.netnih.govnih.gov The antiproliferative action is often dose-dependent, with lower concentrations typically inducing a cytostatic effect (growth arrest), while higher concentrations lead to cytotoxic effects (cell death). scielo.brresearchgate.net

For instance, in the human neuroblastoma SK-N-SH cell line, mifepristone caused a dose-dependent inhibition of cell proliferation and significantly reduced tumor growth in animal models. scielo.br Similarly, antiproliferative effects were observed in SKOV-3 and IGROV-1 ovarian cancer cells. scielo.br Studies on human uveal melanoma cell lines also confirmed a concentration-dependent reduction in cell proliferation and viability. researchgate.net In cervical cancer cells, mifepristone not only inhibits cell proliferation but has also been investigated for its potential to enhance the efficacy of standard chemotherapies like cisplatin (B142131). dovepress.comejgo.net Furthermore, combination therapy of mifepristone with 4-hydroxytamoxifen (B85900) has been shown to effectively inhibit the growth of estrogen receptor-negative breast cancer cells. nih.gov

Table 1: Antiproliferative Effects of Mifepristone in Various Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effects | Citations |

|---|---|---|---|

| SK-N-SH | Neuroblastoma | Dose-dependent inhibition of proliferation; inhibition of tumor growth in vivo. | scielo.br |

| IGROV-1, SKOV-3 | Ovarian Carcinoma | Antiproliferative effects in vitro and in vivo. | scielo.br |

| HeLa | Cervical Carcinoma | Inhibition of proliferation; enhancement of cisplatin chemosensitivity. | dovepress.comejgo.net |

| Ishikawa | Endometrial Carcinoma | Time- and dose-dependent growth inhibition. | nih.gov |

| MDA-231 | Breast Cancer | Significant growth inhibition, especially when combined with tamoxifen (B1202). | nih.gov |

| Multiple Lines | Uveal Melanoma | Concentration-dependent reduction in cellular proliferation and viability. | researchgate.net |

The antiproliferative effects of mifepristone analogs have been quantified using a variety of established in vitro assays that measure cell viability and DNA synthesis. The [³H]-thymidine incorporation assay, which directly measures the synthesis of new DNA during cell division, has been a common method. thermofisher.com This technique demonstrated a dose-dependent inhibition of [³H]-thymidine incorporation in human neuroblastoma SK-N-SH cells treated with mifepristone. scielo.br

Colorimetric assays are also widely used due to their sensitivity and efficiency. The Cell Counting Kit-8 (CCK-8) or WST-8 assay, which measures cell viability based on the activity of mitochondrial dehydrogenases, has been used to assess the effects of these compounds. labome.comabcam.com For example, mifepristone's impact on Ishikawa endometrial adenocarcinoma cells was evaluated using a colorimetric assay, which showed a time- and dose-dependent inhibition of growth. nih.gov Similarly, the MTT assay was employed to measure the inhibitory rate of mifepristone on esophageal cancer cells. windows.net Another method, the bromodeoxyuridine (BrdU) labeling analysis, which detects a synthetic nucleoside incorporated into replicating DNA, also confirmed the growth-inhibitory effects on Ishikawa cells. nih.gov

Beyond simply halting proliferation, mifepristone and its analogs actively induce programmed cell death, or apoptosis, and interfere with the normal progression of the cell cycle in cancer cells. In several cancer models, treatment with mifepristone leads to cell cycle arrest at specific checkpoints, preventing cells from dividing. A cytostatic effect involving cell cycle arrest at the G1-S transition has been reported in ovarian cancer cells. d-nb.info In human endometrial cancer cells (Ishikawa), mifepristone was found to arrest the cell cycle in the S phase. nih.gov

The induction of apoptosis is a key mechanism for the anticancer activity of these compounds. This process is often mediated by the activation of caspases, a family of proteases central to the apoptotic pathway. In estrogen receptor-negative MDA-231 breast cancer cells, combination treatment with mifepristone and tamoxifen led to increased DNA fragmentation, release of cytochrome c from mitochondria, and activation of caspase-3. nih.gov Similarly, in Ishikawa cells, mifepristone-induced apoptosis was linked to caspase-3 activation and the modulation of apoptosis-regulating genes like BCL2/BAX and FAS/FASLG. nih.gov Studies in uveal melanoma cells further corroborated these findings, showing that mifepristone treatment resulted in a significant increase in Annexin V-FITC and propidium (B1200493) iodide-double positive cells, heightened caspase 3/7 activity, and DNA fragmentation, all hallmarks of apoptosis. researchgate.net

Table 2: Mechanisms of Apoptosis and Cell Cycle Modulation by Mifepristone

| Cell Line | Cancer Type | Cell Cycle Effect | Apoptotic Mechanism | Citations |

|---|---|---|---|---|

| Ovarian Cancer Cells | Ovarian Carcinoma | Arrest at G1-S transition | - | d-nb.info |

| MDA-231 | Breast Cancer | - | DNA fragmentation, cytochrome c release, caspase-3 activation. | nih.gov |

| Ishikawa | Endometrial Carcinoma | Arrest at S phase | Caspase-3 activation, modulation of BCL2/BAX and FAS/FASLG. | nih.gov |

| Uveal Melanoma Cells | Uveal Melanoma | Growth arrest | Annexin V binding, caspase 3/7 activation, DNA fragmentation. | researchgate.net |

| Meningioma Cells | Meningioma | G1 cell-cycle arrest | Induction of apoptosis. | d-nb.info |

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of anticancer drugs. researchgate.net An important mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell. d-nb.info

Preclinical research has shown that mifepristone can modulate MDR. It has been reported to enhance the cellular accumulation of doxorubicin (B1662922) in resistant human leukemia (K562) and rat hepatoma (RHCL) cells, suggesting an inhibitory effect on P-gp function. d-nb.info Furthermore, mifepristone has been found to enhance the chemosensitivity of resistant ovarian cancer cells to cisplatin. d-nb.info In cervical cancer, mifepristone has been shown to regulate MDR through the miR-758/MEPE signaling pathway. ejgo.net This ability to counteract MDR suggests that mifepristone analogs could be used as chemosensitizers to restore or improve the efficacy of conventional cytotoxic drugs in resistant tumors. semanticscholar.org

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. oup.com The tumor microenvironment, including factors like vascular endothelial growth factor (VEGF), plays a pivotal role in regulating this process. oup.comnih.gov Mifepristone and its analogs have been shown to interfere with angiogenesis, adding another dimension to their anticancer profile.

Studies have indicated that mifepristone can affect microvascular density in vivo. d-nb.info Its anti-angiogenic effects appear to be mediated, at least in part, by its ability to block progestin-induced VEGF. By inhibiting VEGF, mifepristone can prevent the subsequent proliferation of both endothelial and tumor epithelial cells. oup.com

The direct and indirect effects of mifepristone on endothelial cells, the primary cells involved in forming blood vessels, have been investigated. In vitro studies using human endometrial endothelial cells (HEECs) revealed that while mifepristone alone did not directly alter tube formation (a key step in angiogenesis), its effect was significant in a co-culture system with endometrial stromal cells. nih.gov In this more physiologically relevant model, mifepristone significantly reduced the angiogenic activity of HEECs, implying that its anti-angiogenic effect is mediated through paracrine signals from the surrounding stromal cells. nih.gov

Further research into the molecular mechanisms showed that mifepristone can have differential effects on the expression of endothelial nitric oxide synthase (eNOS), an enzyme involved in vascular function, within the endometrium. Treatment with mifepristone was found to significantly decrease eNOS expression in the glandular epithelium while not affecting its expression in the vascular endothelium. nih.gov These findings highlight the complex and cell-type-specific manner in which mifepristone analogs can regulate vascular processes within the tumor microenvironment.

Regulation of Angiogenesis and Vascular Processes

Suppression of Vascular Endothelial Growth Factor (VEGF) Production

There is no specific information available in the searched literature detailing the effects of 11-ent-Mifepristone (B1157356) or its analogs on the production of VEGF. While studies on mifepristone have explored its impact on VEGF in various cancer models, similar investigations for its 11-ent enantiomer are not documented. nih.gov

Neurobiological Effects in Cellular Models

Preclinical research on the neurobiological effects of this compound in cellular models has not been identified in the performed searches. Studies exist for mifepristone, which has been examined in rodent models for its effects on the stress system and behavior, but corresponding data for this compound is absent. d-nb.inforesearchgate.neteneuro.org

Modulation of Intracellular Calcium Signaling

Information regarding the modulation of intracellular calcium signaling by this compound is not available in the reviewed search results. While mifepristone has been noted to have non-genomic effects that may involve calcium channels, specific studies on its 11-ent counterpart are lacking. nih.govresearchgate.net

Enzyme Inhibition Studies (e.g., Lipases, Cytochrome P450)

No specific enzyme inhibition studies for this compound concerning lipases or Cytochrome P450 were found. Pharmacokinetic data for mifepristone indicate it is primarily metabolized by the Cytochrome P450 3A4 isoenzyme, but similar characterization for this compound is not documented in the available literature. vulcanchem.com Mifepristone itself has been shown to inhibit 11β-hydroxylase activity in mice. nih.gov

In Vivo Animal Model Studies

Investigations in Hormone-Responsive Conditions (e.g., Uterine Fibroids, Endometriosis)

There is a lack of published in vivo studies using animal models to investigate the effects of this compound on hormone-responsive conditions such as uterine fibroids or endometriosis. In contrast, mifepristone has undergone investigation for these conditions in both animal models and clinical studies. poliklinika-harni.hroup.combiomed21.orgnih.govnih.govnih.gov

Cancer Research in Xenograft and Other Animal Models

No preclinical studies using xenograft or other animal models to assess the anticancer potential of this compound were identified. Research into mifepristone has shown growth-inhibitory effects in various cancer xenograft models, including those for hepatocellular carcinoma and breast cancer, but this research has not been extended to its 11-ent enantiomer in the available literature. nih.govresearchgate.netscivisionpub.comscivisionpub.com

Metabolic Regulation Studies (e.g., Lipid Metabolism, Glucocorticoid Axis)

Preclinical research has explored the effects of mifepristone and its analogs on metabolic regulation, with a particular focus on lipid metabolism and the hypothalamic-pituitary-adrenal (HPA) axis. Mifepristone, a potent glucocorticoid receptor (GR) antagonist, has been shown to influence these systems significantly. nih.govnih.govnih.gov

Studies in both flies and mice have demonstrated that mifepristone can prevent lipid digestion. nih.gov In mice, this effect is mediated through the glucocorticoid receptor, where mifepristone administration suppresses intestinal lipid uptake. nih.gov Further investigation revealed that pancreatic lipase (B570770) (Pnlip) is a direct transcriptional target of the GR in pancreatic tissues. nih.gov This suggests that mifepristone's antagonism of GR directly inhibits the transcription of key enzymes involved in dietary fat digestion. nih.gov Interestingly, glucocorticoid levels are significantly lower in mice on a high-fat diet compared to a conventional diet, and mifepristone administration has been shown to inhibit high-fat diet-induced obesity in both mice and flies. nih.gov

Regarding the glucocorticoid axis, mifepristone's role as a GR antagonist leads to a compensatory activation of the HPA axis. nih.govnih.gov In healthy individuals, mifepristone administration results in dose-dependent increases in plasma ACTH and cortisol levels. nih.gov In preclinical models, such as lean Zucker rats, treatment with mifepristone stimulated corticosterone (B1669441) secretion. nih.gov This is attributed to the blockade of feedback inhibition by circulating corticosterone. nih.gov However, in obese Zucker rats, the response to mifepristone was abnormal, suggesting an altered neuroendocrine control of the HPA axis in the context of genetic obesity. nih.gov

These findings highlight a novel mechanism by which mifepristone and its analogs can systematically regulate lipid metabolism by acting as a GR antagonist. nih.gov This provides new insights into the role of the Glucocorticoid/GR pathway in metabolic syndromes. nih.gov

Table 1: Effects of Mifepristone on Metabolic Regulation in Preclinical Models

| Model Organism | Observed Effect | Mechanism of Action | Reference |

|---|---|---|---|

| Mice | Prevents lipid digestion and inhibits high-fat diet-induced obesity. | Suppresses intestinal lipid uptake via glucocorticoid receptor (GR) antagonism; inhibits transcription of pancreatic lipase (Pnlip). | nih.gov |

| Flies | Prevents lipid digestion and inhibits high-fat diet-induced obesity. | Suppresses lipid digestion by transcriptionally downregulating Magro in the gut. | nih.gov |

| Lean Zucker Rats | Stimulated corticosterone secretion. | Blockade of feedback inhibition by circulating corticosterone due to GR antagonism. | nih.gov |

| Obese Zucker Rats | Abnormal response to mifepristone, with reduced expression of preproCRF mRNA in the PVN. | Suggests altered neuroendocrine control of the HPA axis in genetic obesity. | nih.gov |

Neurological and Behavioral Studies in Animal Models (e.g., Alcohol Withdrawal, Anxiety-like Behavior)

Mifepristone and its analogs have been investigated for their effects on neurological and behavioral conditions in various animal models, particularly in the context of alcohol withdrawal and anxiety-like behavior. nih.govf1000research.com

In studies related to alcohol use disorder (AUD), mifepristone, as a glucocorticoid receptor (GR) antagonist, has shown potential in mitigating the effects of alcohol dependence and withdrawal. nih.gov Research on male rats subjected to chronic intermittent alcohol vapor exposure to induce dependence found that mifepristone reduced the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in the central nucleus of the amygdala (CeA), suggesting decreased GABA release. nih.gov This effect was most pronounced in dependent rats. nih.gov Another GR antagonist, CORT118335, also decreased sIPSC frequency in dependent rats, highlighting the potential of targeting GRs as a therapeutic strategy for AUD. nih.gov

Regarding anxiety-like behavior, the effects of mifepristone appear to be dependent on the animal model and the nature of the stressor. nih.gov In a non-human primate model of anxious temperament, mifepristone was found to decrease anxiety-like responses to direct threats, suggesting potential anti-anxiety effects. f1000research.com However, in a study using genetically-selected Marchigian Sardinian alcohol-preferring (msP) rats, which exhibit innate anxiety-related behaviors, acute systemic administration of mifepristone did not alleviate these behaviors. lsuhsc.edu This suggests that while mifepristone may be effective in reducing stress-induced anxiety, it may not alter innate anxiety-like profiles. lsuhsc.edu

Furthermore, research in rats has shown that transient prepubertal treatment with mifepristone can normalize deficits in contextual memory caused by early life adversity, without affecting anxiety-like behavior as measured by the elevated plus maze. eneuro.org

Table 2: Effects of Mifepristone Analogs in Neurological and Behavioral Animal Models

| Animal Model | Condition Studied | Key Findings | Reference |

|---|---|---|---|

| Male Rats | Alcohol Dependence and Withdrawal | Mifepristone reduced GABA release in the central amygdala, with the largest effect in dependent rats. | nih.gov |

| Marchigian Sardinian alcohol-preferring (msP) Rats | Innate Anxiety-like Behavior | Mifepristone did not alleviate innate anxiety-like behaviors. | lsuhsc.edu |

| Non-human Primates | Anxious Temperament | Mifepristone decreased anxiety-like responses to direct threats. | f1000research.com |

| Male Rats | Early Life Adversity (Maternal Deprivation) | Prepubertal mifepristone treatment normalized contextual memory deficits in adulthood without affecting anxiety-like behavior. | eneuro.org |

Renal System Investigations (e.g., Proteinuric Kidney Diseases)

The direct investigation of this compound and its analogs in the context of proteinuric kidney diseases is an area with limited specific preclinical data in the provided search results. However, general considerations for the use of medications in patients with renal impairment are relevant.

For the parent compound, mifepristone, caution is advised when used in patients with renal impairment for the termination of intrauterine pregnancy, as no specific studies have been conducted in this population. nih.gov For patients with hyperglycemia associated with Cushing syndrome and renal impairment, a maximum daily dose is recommended. nih.gov

The metabolism and elimination of mifepristone are primarily hepatic, with the main route of elimination being through feces. nih.gov However, pharmacokinetic studies of other drugs in patients with varying degrees of renal impairment have shown significant alterations in drug exposure, sometimes necessitating dosage adjustments. wordpress.com

While direct preclinical studies on this compound analogs and proteinuric kidney diseases were not identified, the general principle of cautious use and potential for altered pharmacokinetics in the presence of renal disease should be considered for any new compound. Further research would be necessary to specifically evaluate the safety and efficacy of this compound analogs in models of proteinuric kidney disease.

Cardiovascular System Effects in Animal Models

Preclinical studies have examined the cardiovascular effects of mifepristone, providing insights that may be relevant to its analogs. researchgate.net Research in rat and human arteries has shown that mifepristone induces rapid and reversible relaxation. researchgate.net This vasodilatory effect appears to be independent of the endothelium and may involve the modulation of calcium channels. researchgate.net

In rat aorta, the vasodilation induced by mifepristone is mediated by the inhibition of L-type Ca2+ currents. researchgate.net In contrast to these direct vascular effects, some studies have noted that mifepristone did not have a significant influence on fetal umbilical artery flow velocity during the induction of term labor in women. researchgate.net However, other research observed that mifepristone induces higher blood flow in the uterine artery, which may be related to a decrease in serum nitric oxide levels. researchgate.net

From a clinical perspective, these findings suggest that mifepristone can increase blood flow, likely due to the vasorelaxation of vascular beds. researchgate.net Additionally, mifepristone has been shown to inhibit platelet aggregation, which could contribute to uterine blood loss during abortion. researchgate.net

Table 3: Cardiovascular Effects of Mifepristone in Animal and Human Models

| Model | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|

| Rat and Human Arteries | Rapid and reversible relaxation (vasodilation). | Endothelium-independent; modulation of calcium channels. | researchgate.net |

| Rat Aorta | Vasodilation. | Inhibition of L-type Ca2+ current. | researchgate.net |

| Human (Uterine Artery) | Increased blood flow. | Decrease in serum nitric oxide level. | researchgate.net |

| Platelets | Inhibition of aggregation. | Not specified. | researchgate.net |

Research Methodologies and Analytical Approaches

Spectroscopic and Chromatographic Techniques for Compound Characterization

The unambiguous identification and purity assessment of 11-ent-Mifepristone (B1157356) are paramount for its use as a research tool and analytical standard. A suite of spectroscopic and chromatographic methods is employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of this compound and separating it from Mifepristone (B1683876) and other related impurities. Due to their identical mass and chemical formula, separating these stereoisomers requires specialized chiral chromatography columns. These columns contain a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their distinct separation and quantification. This is critical in quality control to ensure the stereochemical purity of Mifepristone.

Mass Spectrometry (MS): Coupled with a chromatographic system (LC-MS), mass spectrometry confirms the molecular weight of this compound, which is identical to that of Mifepristone (429.6 g/mol ). High-resolution mass spectrometry provides a highly accurate mass measurement, confirming the elemental composition (C₂₉H₃₅NO₂). While MS itself cannot distinguish between stereoisomers, its fragmentation patterns can help confirm the core structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H (proton) and ¹³C (carbon) NMR, is the most powerful technique for elucidating the precise three-dimensional structure of molecules like this compound. By analyzing the chemical shifts, coupling constants, and through-space interactions (e.g., via Nuclear Overhauser Effect, NOE), scientists can confirm the alpha-orientation of the C11-phenyl group, definitively distinguishing it from the beta-orientation in Mifepristone.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl (C=O) group of the ketone, the hydroxyl (-OH) group, the carbon-carbon triple bond (C≡C) of the propynyl (B12738560) side chain, and the aromatic ring.

The combination of these techniques provides a comprehensive characterization of this compound, confirming its identity, structure, and purity in compliance with regulatory guidelines for reference standards.

Biochemical Assays for Receptor Binding Affinity and Specificity

A central question in the study of this compound is how its altered stereochemistry affects its interaction with target receptors. Biochemical assays are used to quantify this binding affinity and specificity.

The primary method is the competitive radioligand binding assay . In this assay, a fixed concentration of a radioactively labeled steroid (e.g., ³H-progesterone or ³H-dexamethasone for the glucocorticoid receptor) is incubated with a preparation of purified receptors or cell lysates containing the receptors. Increasing concentrations of the unlabeled test compound, such as this compound, are added to compete for binding with the radioligand.

The effectiveness of the test compound in displacing the radioligand is measured, and from this, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) is calculated. A lower Ki or IC50 value indicates a higher binding affinity.

While specific binding data for this compound is not widely published, it is expected that its affinity for the progesterone (B1679170) receptor (PR) and glucocorticoid receptor (GR) would be significantly different from that of Mifepristone. vulcanchem.com The beta-orientation of the C11-phenyl group in Mifepristone is known to be crucial for its high-affinity binding and antagonist activity. scispace.com Therefore, the alpha-orientation in this compound would likely result in a much lower binding affinity, making it a weak or inactive ligand for these receptors. Such comparative binding studies are fundamental to SAR analyses. vulcanchem.com

Table 1: Comparative Receptor Binding Affinities of Mifepristone Note: This table shows data for Mifepristone to provide context for the types of values obtained from binding assays. Specific, peer-reviewed data for this compound is not readily available.

| Compound | Receptor | Relative Binding Affinity (RBA) | Reference Ligand |

|---|---|---|---|

| Mifepristone | Progesterone Receptor (PR) | >200% | Progesterone |

| Mifepristone | Glucocorticoid Receptor (GR) | >300% | Dexamethasone |

| Mifepristone | Androgen Receptor (AR) | <33% | Testosterone |

| Mifepristone | Estrogen Receptor (ER) | No significant binding | Estradiol |

| Mifepristone | Mineralocorticoid Receptor (MR) | No significant binding | Aldosterone |

Cell-Based Assays for Functional Activity

Beyond simple binding, it is crucial to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or has no effect. Cell-based assays are the primary tools for assessing functional activity.

Reporter Gene Assays: This is the most common method for determining functional activity. In this system, cells (e.g., human breast cancer cells like T47D, which are rich in progesterone receptors) are genetically engineered. They contain a reporter gene (e.g., luciferase or beta-galactosidase) linked to a promoter that includes a hormone response element (HRE). When an agonist binds to the steroid receptor, the receptor-ligand complex binds to the HRE and drives the expression of the reporter gene, producing a measurable signal (light or color).

To test for antagonist activity , cells are treated with a known agonist (like progesterone) in the presence of the test compound (this compound). A reduction in the reporter signal indicates that the test compound is blocking the action of the agonist.

Given its likely low binding affinity, this compound is expected to show very weak or no antagonist activity in such assays compared to Mifepristone.

Immunoassays: These assays can be used to measure the downstream consequences of receptor activation or blockade. For example, an immunoassay could quantify the levels of a specific protein whose production is known to be regulated by progesterone. By treating cells with this compound, researchers could determine if it alters the expression of these progesterone-responsive proteins.

Molecular Biology Techniques

To further investigate the functional consequences of any potential interaction between this compound and its target receptors at the molecular level, researchers would employ techniques to measure changes in gene and protein expression.

Quantitative PCR (qPCR): This technique measures the expression of specific genes. After treating receptor-positive cells with this compound, RNA would be extracted and converted to cDNA. qPCR would then be used to quantify the mRNA levels of genes known to be regulated by progesterone or glucocorticoids. This would reveal if the compound, even weakly, influences the transcriptional activity of these receptors.

Western Blot: This method is used to detect and quantify specific proteins in a cell lysate. Following treatment of cells with this compound, a Western blot could be performed to assess the levels of key regulatory proteins. For instance, studies on Mifepristone have examined its effect on the expression of proteins involved in cell proliferation or apoptosis. A similar approach for this compound would determine if it has any impact on these cellular pathways.

Advanced Imaging Techniques for Cellular Analysis

Advanced imaging techniques can provide spatial and temporal information about a compound's effect within a cell, although their application would depend on the compound demonstrating some level of biological activity in other assays.

Immunofluorescence and Confocal Microscopy: If this compound were found to affect receptor function, immunofluorescence could be used to visualize its impact on the subcellular localization of the progesterone or glucocorticoid receptor. Typically, in the absence of an agonist, these receptors reside in the cytoplasm; upon activation, they translocate to the nucleus. An antagonist can alter this process. Confocal microscopy would allow for high-resolution imaging of this phenomenon.

Computational Chemistry and Bioinformatics Tools

Computational methods are invaluable for predicting how the structural differences between Mifepristone and its enantiomer might affect receptor binding and function. These in silico approaches can guide and rationalize experimental work.

Molecular Docking: This is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. uchicago.edu Scientists use the known crystal structure of the progesterone or glucocorticoid receptor's ligand-binding domain (LBD) and computationally "dock" this compound into the binding pocket. researchgate.net The results can be compared to the docking of Mifepristone and the natural hormone, progesterone. uchicago.edu Such studies can predict:

Binding Energy: A calculated score that estimates the affinity of the ligand for the receptor. It is expected that the docking score for this compound would be less favorable (less negative) than for Mifepristone. nih.gov

Key Interactions: The model can identify specific amino acid residues in the LBD that interact with the ligand. The altered position of the C11-phenyl group in this compound would likely lead to steric clashes or the loss of favorable interactions that are critical for the high-affinity binding of Mifepristone. researchgate.net

While not typically applied to a single known compound like this compound, virtual screening is a broader computational strategy used to search large libraries of chemical compounds for potential new ligands. In the context of steroid receptor research, structure-based virtual screening uses the 3D structure of the receptor's binding pocket as a target. Docking algorithms are then used to systematically test thousands or millions of virtual compounds to identify those that are predicted to bind with high affinity. The insights gained from comparing the binding modes of active (Mifepristone) and inactive (likely this compound) isomers help to refine these screening models, making them more accurate in predicting the activity of novel compounds.

Lack of Specific Research Data Precludes In-Depth Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in dedicated research on the chemical compound this compound, specifically concerning Quantitative Structure-Activity Relationship (QSAR) modeling and chemoinformatics for library design. Despite the recognized importance of stereoisomerism in pharmacology, detailed computational studies and associated data for this particular enantiomer of mifepristone are not publicly accessible.

While the synthesis of "ent-mifepristone" has been documented, with preliminary findings indicating it does not possess the abortifacient effects of its parent compound, mifepristone, further elaboration through computational analysis is not available in the reviewed sources. The existing body of research on QSAR and chemoinformatics focuses extensively on mifepristone and its various other analogs, but not specifically on the 11-ent-enantiomer.

The critical role of this compound in structure-activity relationship (SAR) studies is acknowledged, as the comparison between enantiomers can provide profound insights into the steric and conformational requirements for receptor binding and biological activity. However, without specific studies that have generated predictive QSAR models or utilized chemoinformatic approaches to design libraries based on the this compound scaffold, a detailed and scientifically robust article on these specific topics cannot be constructed.

General principles of QSAR and chemoinformatics are well-established in the field of drug discovery. QSAR aims to correlate the chemical structure of compounds with their biological activity through mathematical models. These models, once validated, can predict the activity of novel compounds. Chemoinformatics employs computational techniques to analyze and organize chemical data, aiding in the design of compound libraries with desired properties, such as diversity or target specificity.

In the context of this compound, a hypothetical QSAR study would involve compiling a dataset of its analogs, calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), and developing a regression model to link these descriptors to a measured biological activity. Similarly, a chemoinformatics approach to library design for this compound would involve defining a virtual chemical space around its core structure and using computational filters and diversity analysis to select a subset of compounds for synthesis and screening.

Unfortunately, the absence of published research containing the necessary experimental or computational data for this compound prevents a factual and detailed exposition as per the requested outline. Further research and publication in this specific area are required to enable such a focused analysis.

Future Directions and Emerging Research Avenues for 11 Ent Mifepristone

Development of Highly Selective Receptor Ligands

The development of highly selective receptor ligands from the mifepristone (B1683876) scaffold is a significant area of future research. Mifepristone is known for its high binding affinity to both the progesterone (B1679170) receptor (PR) and the glucocorticoid receptor (GR), acting as an antagonist for both. nih.govresearchgate.net This dual activity, while beneficial for some applications, can be a drawback when a more targeted effect is desired.